molecular formula C5H8BNO3 B595000 Pyridine-4-boronic acid hydrate CAS No. 1256355-27-7

Pyridine-4-boronic acid hydrate

Cat. No. B595000
M. Wt: 140.933
InChI Key: WYRIWHXERKODLJ-UHFFFAOYSA-N
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Description

Pyridine-4-boronic acid is a boronic acid derivative and a useful building block in crystal engineering . It can also act as a catalyst to synthesize amides using carboxylic acid and amines as raw materials . It has unique properties, such as the ability to form hydrogen bonds, interact with metal ions, and function as a pH-responsive linker .


Synthesis Analysis

Boronic acids, including Pyridine-4-boronic acid, were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of boronic acid derivatives is relatively simple and well-known . The synthetic processes used to obtain these active compounds are also referred .


Molecular Structure Analysis

The molecular formula of Pyridine-4-boronic acid hydrate is C5H8BNO3 . Its molecular weight is 140.94 g/mol . The InChIKey is WYRIWHXERKODLJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyridine-4-boronic acid is a highly effective catalyst for amide synthesis reactions . It can be used as a candidate for Suzuki-Miyaura coupling reaction . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .


Physical And Chemical Properties Analysis

Pyridine-4-boronic acid hydrate has a molecular weight of 140.94 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . Its rotatable bond count is 1 . The topological polar surface area is 54.4 Ų .

Scientific Research Applications

  • Sensing Applications

    • Field : Chemistry
    • Application Summary : Pyridine-4-boronic acid hydrate is used in various sensing applications due to its interactions with diols and strong Lewis bases such as fluoride or cyanide anions .
    • Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection .
    • Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
  • Cross-Coupling Reactions

    • Field : Organic Chemistry
    • Application Summary : Pyridine-4-boronic acid hydrate is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .
    • Methods of Application : The compound is used in palladium-catalyzed Suzuki-Miyaura coupling reactions and ligand-free palladium-catalyzed Suzuki coupling reaction under microwave irradiation .
    • Results : The use of Pyridine-4-boronic acid hydrate in these reactions has led to the preparation of various compounds .
  • Preparation of HIV-1 Protease Inhibitors

    • Field : Medicinal Chemistry
    • Application Summary : Pyridine-4-boronic acid hydrate has been used in the preparation of HIV-1 protease inhibitors .
    • Methods of Application : The specific methods of application are not detailed in the sources, but typically involve complex organic synthesis procedures .
    • Results : The use of Pyridine-4-boronic acid hydrate in these syntheses has contributed to the development of potential therapeutics for HIV .
  • Potential Cancer Therapeutics

    • Field : Medicinal Chemistry
    • Application Summary : Pyridine-4-boronic acid hydrate has been used in the development of potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors .
    • Methods of Application : The specific methods of application are not detailed in the sources, but typically involve complex organic synthesis procedures .
    • Results : The use of Pyridine-4-boronic acid hydrate in these syntheses has contributed to the development of potential therapeutics for cancer .
  • Construction of Heterocyclic Compounds

    • Field : Organic Chemistry
    • Application Summary : Pyridine-4-boronic acid hydrate is a promising candidate as a building block for constructing heterocyclic compounds with superior biological activities .
    • Methods of Application : The specific methods of application are not detailed in the sources, but typically involve complex organic synthesis procedures .
    • Results : The use of Pyridine-4-boronic acid hydrate in these syntheses has led to the development of various heterocyclic compounds .
  • Synthesis of Amides

    • Field : Organic Chemistry
    • Application Summary : Pyridine-4-boronic acid hydrate can be used as a catalyst to act as a dehydrative condensation agent to synthesize amides using carboxylic acid and amines as raw materials .
    • Methods of Application : The specific methods of application are not detailed in the sources, but typically involve complex organic synthesis procedures .
    • Results : The use of Pyridine-4-boronic acid hydrate in these reactions has led to the synthesis of various amides .
  • Crystal Engineering

    • Field : Material Science
    • Application Summary : Pyridine-4-boronic acid hydrate is a unique boronic acid derivative that exhibits a range of interesting properties. As a building block in crystal engineering, its ability to form hydrogen bonds and interact with metal ions makes it highly useful in the design and synthesis of novel materials .
    • Methods of Application : The specific methods of application are not detailed in the sources, but typically involve complex material synthesis procedures .
    • Results : The use of Pyridine-4-boronic acid hydrate in these syntheses has led to the development of various novel materials .
  • Catalyst for Amidation Reactions

    • Field : Organic Chemistry
    • Application Summary : Pyridine-4-boronic acid hydrate can be used as a catalyst for amidation reactions and esterification of alpha-hydrocarboxylic acids .
    • Methods of Application : The specific methods of application are not detailed in the sources, but typically involve complex organic synthesis procedures .
    • Results : The use of Pyridine-4-boronic acid hydrate in these reactions has led to the synthesis of various amides .
  • Synthesis of Peptides and Proteins

    • Field : Biochemistry
    • Application Summary : Pyridine-4-boronic acid hydrate promotes dehydrative condensation to generate amides, serving as a key intermediate in the production of peptides and proteins .
    • Methods of Application : The specific methods of application are not detailed in the sources, but typically involve complex biochemical synthesis procedures .
    • Results : The use of Pyridine-4-boronic acid hydrate in these syntheses has led to the production of various peptides and proteins .
  • pH-Responsive Linker

    • Field : Material Science
    • Application Summary : Pyridine-4-boronic acid hydrate can function as a pH-responsive linker. The acidity of the B-H bond and the basicity of the pyridine nitrogen allow it to manipulate the assembly and disassembly of crystals under acidic conditions .
    • Methods of Application : The specific methods of application are not detailed in the sources, but typically involve complex material synthesis procedures .
    • Results : The use of Pyridine-4-boronic acid hydrate in these syntheses has led to the development of various novel materials .
  • Esterification of Alpha-Hydrocarboxylic Acids

    • Field : Organic Chemistry
    • Application Summary : The derivative polystyrene-bound 4-pyridineboronic acid has been particularly successful as a catalyst for amidation reactions and esterification of alpha-hydrocarboxylic acids .
    • Methods of Application : The specific methods of application are not detailed in the sources, but typically involve complex organic synthesis procedures .
    • Results : The use of Pyridine-4-boronic acid hydrate in these reactions has led to the synthesis of various amides .
  • Suzuki-Miyaura Coupling Reaction

    • Field : Organic Chemistry
    • Application Summary : One of the most notable applications of pyridine-4-boronic acid is in the Suzuki-Miyaura coupling reaction, where it is used as a reagent in palladium-catalyzed reactions .
    • Methods of Application : The specific methods of application are not detailed in the sources, but typically involve complex organic synthesis procedures .
    • Results : The use of Pyridine-4-boronic acid hydrate in these reactions has led to the synthesis of various organic compounds .

properties

IUPAC Name

pyridin-4-ylboronic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BNO2.H2O/c8-6(9)5-1-3-7-4-2-5;/h1-4,8-9H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRIWHXERKODLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=NC=C1)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674660
Record name Pyridin-4-ylboronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-4-boronic acid hydrate

CAS RN

1256355-27-7
Record name Pyridin-4-ylboronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
6
Citations
K Leduskrasts, E Suna - ChemistryOpen, 2021 - Wiley Online Library
… Pyridine 3 was synthesized from 9-(4-bromophenyl)-9H-carbazole 1 and pyridine-4-boronic acid hydrate 2 (Supporting Information, page S3) by a previously reported protocol. 13a The …
AG Bonn, M Neuburger, OS Wenger - Inorganic Chemistry, 2014 - ACS Publications
… , (12) and the resulting secondary amine (5) was reacted with compound 8, which in turn was synthesized from 1,3,5-tribromobenzene (6) and pyridine-4-boronic acid hydrate (7). …
Number of citations: 23 pubs.acs.org
DC Powers, SJ Hwang, SL Zheng… - … Abundant Molecular HX …, 2018 - dash.harvard.edu
Accomplishing small molecule activation reactions relevant to energy conversion schemes mandates development of catalysis of multi-electron, multi-proton reactions. The multielectron/…
Number of citations: 3 dash.harvard.edu
AG Bonn - 2015 - edoc.unibas.ch
One major problem humanity faces these days is the use of fossil fuels and even more pressing, the consequences of their combustion. Therefore, multiple research groups of various …
Number of citations: 1 edoc.unibas.ch
N Ferri - 2019 - search.proquest.com
Interference effects in molecular nanojunctions From the earliest theoretical investigation of the possibility of single molecule conductance, to today where single molecule conductance …
Number of citations: 5 search.proquest.com
K Leduskrasts - 2022 - dspace.lu.lv
Promocijas darba izstrādes gaitā tika pētīti organisko luminoforu cietvielu emisijas mehānismi un izstrādāta jauna pieeja augstas emisijas intensitātes un izteikti ilga (>100 ms) emisijas …
Number of citations: 0 dspace.lu.lv

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